![molecular formula C10H20O3S B14612601 (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol CAS No. 60861-07-6](/img/structure/B14612601.png)
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a hydroxyl group and a sulfanyl group attached to a dimethoxyethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with a suitable thiol reagent, followed by the introduction of the dimethoxyethyl group. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexanone.
Reduction: Formation of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexane.
Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.
Applications De Recherche Scientifique
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexane: Lacks the hydroxyl group, making it less polar.
(1R,2R)-2-[(2,2-Dimethoxyethyl)thio]cyclohexan-1-ol: Similar but with a thioether linkage instead of a sulfanyl group.
Uniqueness
(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol is unique due to its combination of a chiral center, a hydroxyl group, and a sulfanyl group attached to a dimethoxyethyl chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
60861-07-6 |
|---|---|
Formule moléculaire |
C10H20O3S |
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
(1R,2R)-2-(2,2-dimethoxyethylsulfanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O3S/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h8-11H,3-7H2,1-2H3/t8-,9-/m1/s1 |
Clé InChI |
JBCSMCYJZZLIHF-RKDXNWHRSA-N |
SMILES isomérique |
COC(CS[C@@H]1CCCC[C@H]1O)OC |
SMILES canonique |
COC(CSC1CCCCC1O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)
![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)
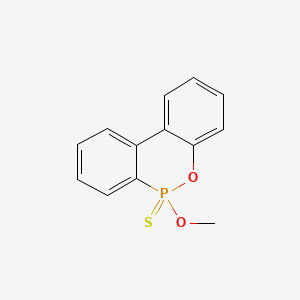
![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14612543.png)
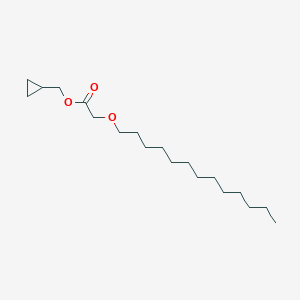
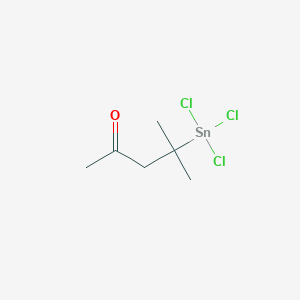
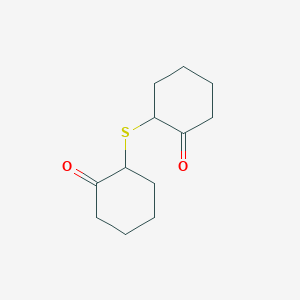
![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)

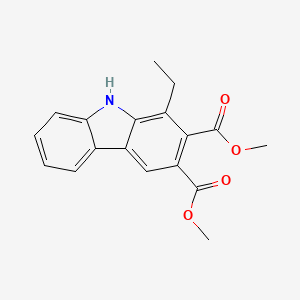
![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)
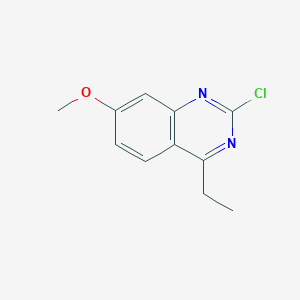
![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)

